

Navigating Metabolic Disease Research: A Technical Guide to the GPR119 Agonist BMS-986034

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Compound of Interest

Compound Name: BMS-986034

Cat. No.: B606281

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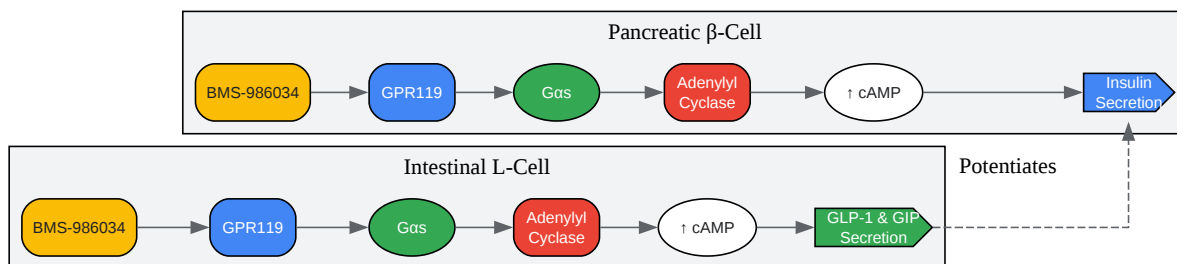
Disclaimer: This document provides a comprehensive technical overview of the G protein-coupled receptor 119 (GPR119) agonist, **BMS-986034**, for metabolic disease research. As of late 2025, specific preclinical and clinical data for **BMS-986034** are not extensively available in the public domain. Therefore, this guide synthesizes information on the known mechanism of GPR119 agonists and provides representative data and experimental protocols to serve as a foundational resource for researchers in this field.

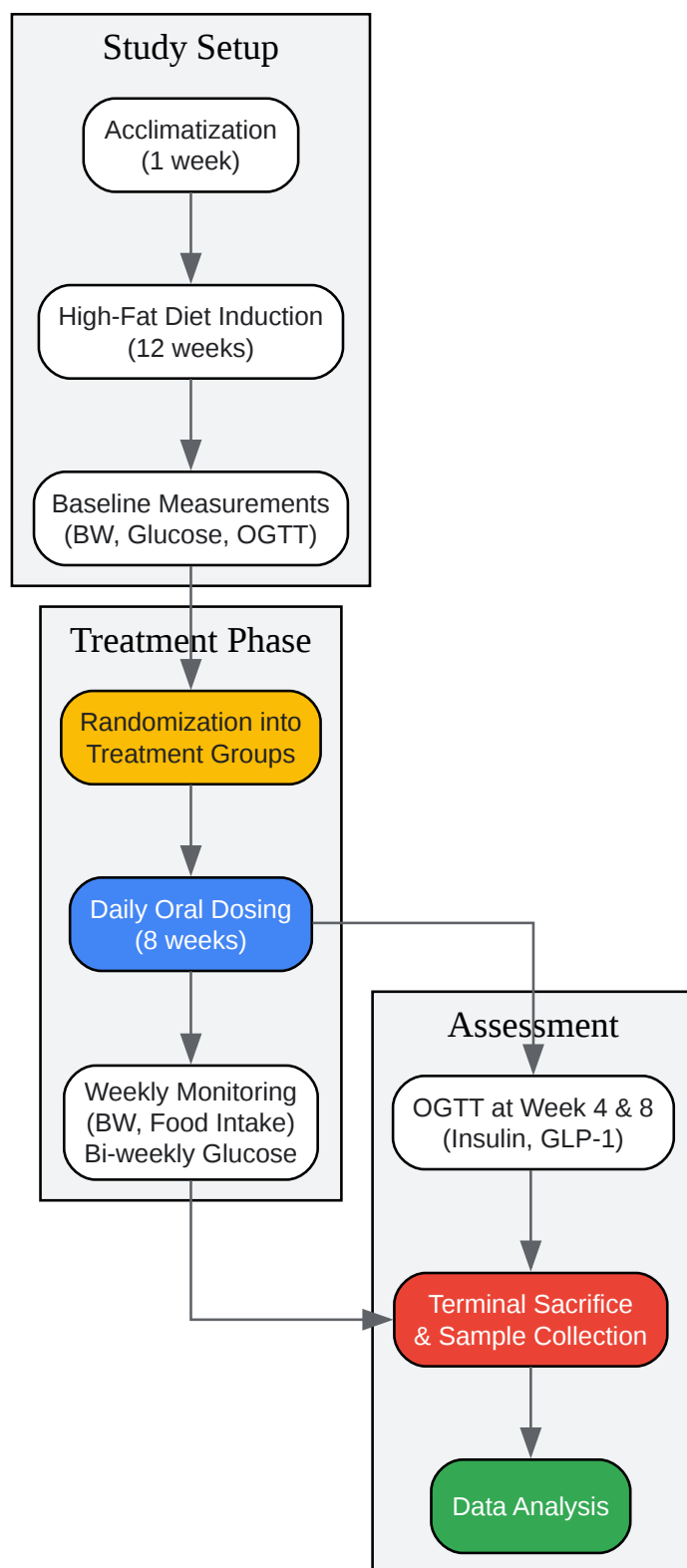
Introduction to BMS-986034 and GPR119 Agonism

BMS-986034 is a G protein-coupled receptor 119 (GPR119) agonist.^{[1][2]} GPR119 is a promising therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity. This receptor is primarily expressed in pancreatic β -cells and intestinal L-cells. Its activation has a dual effect: stimulating glucose-dependent insulin secretion from the pancreas and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP), from the gut. This dual mechanism offers a multifaceted approach to improving glucose homeostasis and potentially reducing body weight.

Mechanism of Action: The GPR119 Signaling Pathway

GPR119 is a Gs-alpha subunit-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). In pancreatic β -cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP levels trigger the secretion of GLP-1 and GIP. These incretin hormones, in turn, act on the pancreas to further potentiate insulin release and also exert other beneficial metabolic effects, including slowing gastric emptying and promoting satiety.





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References

- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. A Study to Evaluate BMS-986036 in Obese Adults With Type-2 Diabetes | BMS Clinical Trials [bmsclinicaltrials.com]
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